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Compound of Interest

Compound Name: 4-Chloro-6-methylnicotinamide
CAS No.: 473255-51-5
Cat. No. B1646438
. J

Focus: Melting Point and Physical State of 4-Chloro-6-methylnicotinamide and Its Isomer 6-
Chloro-4-methylnicotinamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

Substituted nicotinamides are a cornerstone class of molecules in medicinal chemistry and
materials science. As derivatives of nicotinamide (Vitamin B3), they present a versatile scaffold,
the pyridine ring, which is amenable to functionalization. The introduction of substituents, such
as chloro and methyl groups, dramatically alters the molecule's electronic, steric, and
physicochemical properties, including its melting point and physical state. These properties are
critical determinants of a compound's behavior in both biological and chemical systems,
influencing everything from solubility and bioavailability to crystal packing and reaction kinetics.

This guide provides a detailed technical overview of the physical state and melting point
characteristics of chloro-methyl-substituted nicotinamides. While the primary subject is 4-
Chloro-6-methylnicotinamide, a thorough review of available scientific literature indicates that
specific, experimentally determined data for this exact isomer is not prominently reported.
Therefore, to provide a robust and data-grounded analysis, this guide will use the well-
characterized isomer, 6-Chloro-4-methylnicotinamide, as a primary reference. The fundamental
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principles governing the physical properties are directly translatable between these two isomers
due to their identical molecular formula and functional groups.

Physicochemical Properties Summary

The core physical properties of the reference isomer, 6-Chloro-4-methylnicotinamide, are
summarized below. These values serve as a strong predictive baseline for the properties of 4-
Chloro-6-methylnicotinamide.

Data for 6-Chloro-4- Expected for 4-Chloro-6-

Property L . L .
methylnicotinamide methylnicotinamide
6-chloro-4-methylpyridine-3- 4-chloro-6-methylpyridine-3-

IUPAC Name i i
carboxamide carboxamide

Molecular Formula C7H7CIN20[1] C7H-CIN20

Molecular Weight 170.60 g/mol [1] 170.60 g/mol

Physical State Solid (at 20°C, 1 atm) Solid (Predicted)

. ) High, similar to isomer
Melting Point 169 - 170 °C[1]

(Predicted)

In-Depth Analysis of Physical State and
Intermolecular Forces

The high melting point of 6-Chloro-4-methylnicotinamide confirms its existence as a crystalline
solid under standard laboratory conditions. This physical state is a direct consequence of
strong intermolecular forces originating from its molecular structure.

o Hydrogen Bonding: The primary amide group (-CONH?2) is a potent hydrogen bond donor (N-
H) and acceptor (C=0). These interactions allow molecules to form extensive, energy-rich
networks, effectively locking them into a rigid crystal lattice that requires significant thermal
energy to disrupt.

» Dipole-Dipole Interactions: The electronegative chlorine atom and the pyridine ring nitrogen
create significant partial positive and partial negative charges across the molecule. The
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resulting molecular dipole leads to strong electrostatic attractions between adjacent
molecules, further stabilizing the solid state.

o Aromatic Stacking: The planar pyridine ring allows for 11-11 stacking interactions, a non-
covalent force that contributes to the overall stability of the crystal structure.

Given that 4-Chloro-6-methylnicotinamide possesses the exact same set of functional
groups (amide, chloro, methyl, pyridine ring), it is governed by the same set of intermolecular
forces. Therefore, it can be predicted with high confidence to also be a crystalline solid with a
similarly high melting point.

Melting Point Determination: A Validated
Experimental Protocol

The melting point is a fundamental and sensitive indicator of a compound's purity. For a
crystalline solid, the transition from solid to liquid occurs over a narrow temperature range.
Impurities disrupt the crystal lattice, typically causing a depression and broadening of the
melting range. The following protocol describes a standard, self-validating method for accurate
melting point determination.

Principle

A small, finely powdered sample of the compound is heated at a slow, controlled rate. The
melting range is recorded from the temperature at which the first drop of liquid appears to the
temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically
< 1°C) is indicative of high purity.

Step-by-Step Methodology (Capillary Method)

e Sample Preparation:

o Ensure the sample is completely dry and homogenous. If necessary, gently crush the
crystalline sample into a fine powder using a mortar and pestle. This ensures uniform heat
transfer.

e Capillary Loading:
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o Tap the open end of a glass capillary tube into the powder.

o Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long
glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal.
Insufficient packing can lead to inaccurate readings.

e Apparatus Setup:
o Place the loaded capillary into the sample holder of a digital melting point apparatus.

o Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting point (e.qg.,
to ~150 °C for the reference compound).

e Measurement:

o Once the temperature is within 15-20 °C of the expected melting point, reduce the heating
rate to 1-2 °C/min. Causality: A slow ramp rate is critical to ensure the sample and
thermometer are in thermal equilibrium, preventing overshoot and yielding an accurate
range.

o Ti: Record the temperature at the first sign of liquefaction.
o T2: Record the temperature when the last solid crystal melts.
 Validation and Reporting:

o The result is reported as the range T1 - T2. For 6-Chloro-4-methylnicotinamide, this would
be expected to be sharp, such as 169-170 °C.[1]

o Perform the measurement in triplicate to ensure reproducibility.

Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.
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Caption: Workflow for Melting Point Determination.
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Conclusion

4-Chloro-6-methylnicotinamide, based on the robust data available for its isomer 6-Chloro-4-
methylnicotinamide and fundamental chemical principles, is confidently predicted to be a
crystalline solid at standard conditions with a high melting point in the range of 160-180 °C. Its
physical properties are dictated by a network of strong intermolecular forces, including
hydrogen bonding and dipole-dipole interactions. The precise determination of its melting point
via a validated capillary method serves as a critical quality control step, providing essential
information on its identity and purity for researchers in drug discovery and chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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